4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of Fluorine and Ethyl Groups: The fluorine and ethyl groups can be introduced via halogenation and alkylation reactions, respectively.
Attachment of the Azetidine and Imidazole Moieties: The azetidine and imidazole moieties are introduced through nucleophilic substitution reactions, where the azetidine ring is formed first, followed by the attachment of the imidazole group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or other reactive sites on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-ethylated compounds.
Scientific Research Applications
4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}benzene
- 4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}thiazole
Uniqueness
4-ethyl-5-fluoro-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to the combination of its functional groups and the specific arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18FN5 |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
4-ethyl-5-fluoro-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H18FN5/c1-3-12-13(15)14(18-9-17-12)20-7-11(8-20)6-19-5-4-16-10(19)2/h4-5,9,11H,3,6-8H2,1-2H3 |
InChI Key |
VFGSZEAALWXABD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C2)CN3C=CN=C3C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.